molecular formula C13H23NO3 B11788562 Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate

Cat. No.: B11788562
M. Wt: 241.33 g/mol
InChI Key: XDXSHIJSBJTVSK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a tert-butyl ester group. One common method involves the use of tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a starting material. This compound can be reacted with cyclobutanone under basic conditions to introduce the 2-hydroxycyclobutyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.

Scientific Research Applications

Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring can interact with enzymes or receptors, modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-methoxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2-hydroxycyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-(2-hydroxycyclobutyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9(8-14)10-4-5-11(10)15/h9-11,15H,4-8H2,1-3H3

InChI Key

XDXSHIJSBJTVSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCC2O

Origin of Product

United States

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